![molecular formula C10H20O2 B14278486 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol CAS No. 129851-47-4](/img/structure/B14278486.png)
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol is a chemical compound with a complex structure that includes both alcohol and ether functional groups. This compound is part of the broader class of organic compounds known as terpenoids, which are derived from isoprene units. Terpenoids are known for their diverse biological activities and are commonly found in essential oils and various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol typically involves the reaction of 3-methyl-2-buten-1-ol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to isomerization to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through the reaction of isobutene with formaldehyde, followed by isomerization of the resulting intermediate. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler alcohols.
Substitution: Various ether derivatives.
Scientific Research Applications
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-buten-1-ol: A simpler terpenoid alcohol with similar structural features.
2-Methyl-3-buten-2-ol: Another related compound with a similar backbone but different functional groups
Uniqueness
2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol is unique due to its combination of alcohol and ether functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
129851-47-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methyl-4-(3-methylbut-2-enoxy)butan-2-ol |
InChI |
InChI=1S/C10H20O2/c1-9(2)5-7-12-8-6-10(3,4)11/h5,11H,6-8H2,1-4H3 |
InChI Key |
XWKFROPYJWBTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCCC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
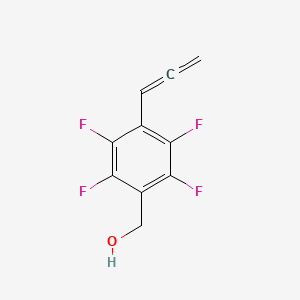
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
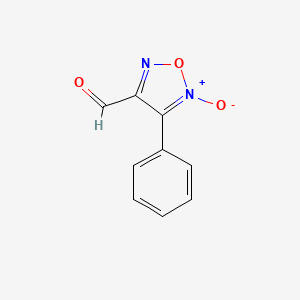
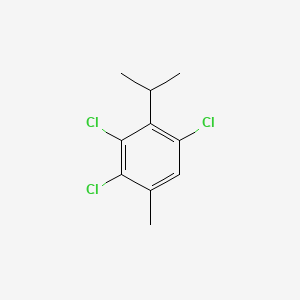
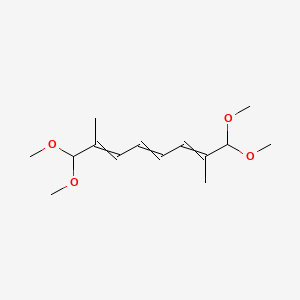
![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

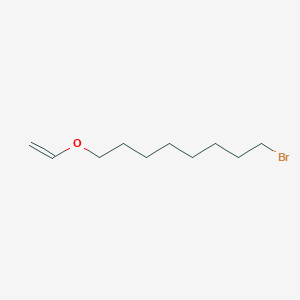
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)
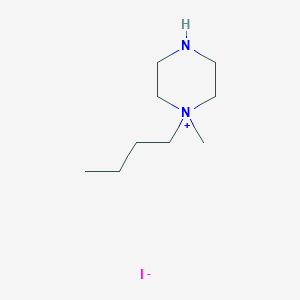
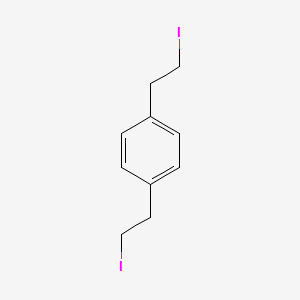

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
